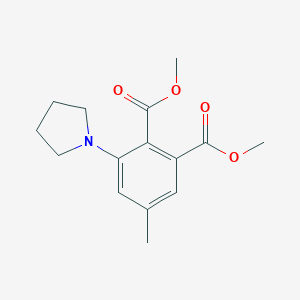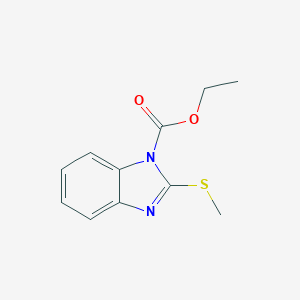
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone (commonly known as DABCO-CB) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a tetrone derivative that has two diethylamino substituents and two cyclobutene rings.
Wirkmechanismus
The mechanism of action of DABCO-CB as a catalyst involves the activation of the electrophilic substrate through the formation of a complex with the catalyst. This complex undergoes a series of reactions, including proton transfer, nucleophilic attack, and elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects:
While DABCO-CB has not been extensively studied for its biochemical and physiological effects, it has been shown to be non-toxic and non-carcinogenic. However, further studies are needed to determine its potential effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DABCO-CB as a catalyst is its high catalytic activity and selectivity. Additionally, it is easy to handle and has a long shelf life. However, DABCO-CB is relatively expensive compared to other catalysts and may not be suitable for large-scale reactions.
Zukünftige Richtungen
There are several future directions for the study of DABCO-CB. One potential area of research is the development of new synthetic routes for DABCO-CB and its derivatives. Additionally, further studies are needed to determine the potential applications of DABCO-CB in the field of medicinal chemistry. Finally, the development of new catalytic systems based on DABCO-CB and its derivatives is also an area of interest for future research.
Synthesemethoden
The synthesis of DABCO-CB involves the reaction of cyclobutene-1,2-dione with diethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and oxidation. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
DABCO-CB has been extensively studied for its potential applications in organic synthesis. It has been shown to be an effective catalyst for a wide range of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. Additionally, DABCO-CB has been used as a ligand in metal-catalyzed reactions.
Eigenschaften
Produktname |
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone |
|---|---|
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
3-(diethylamino)-4-[2-(diethylamino)-3,4-dioxocyclobuten-1-yl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H20N2O4/c1-5-17(6-2)11-9(13(19)15(11)21)10-12(16(22)14(10)20)18(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
RCTMUSZXCTZWCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
Kanonische SMILES |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)




![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)